5-Ethynyl-2-methyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-3-13-10-9-12(2)15(11-13)16(18)17-14-7-5-4-6-8-14/h1,4-11H,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQHAOJITDTDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 5 Ethynyl 2 Methyl N Phenylbenzamide
Strategies for the Construction of the 5-Ethynyl-2-methyl-N-phenylbenzamide Core
The construction of the this compound scaffold can be approached retrospectively in two primary ways: formation of the amide bond as a final step from a pre-functionalized benzoic acid, or introduction of the ethynyl (B1212043) group onto a pre-existing benzamide (B126) core. Each strategy presents unique challenges and requires specific methodological considerations.
Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Benzamide Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, providing a powerful method for introducing the ethynyl functionality onto the benzamide aromatic ring. This typically involves the reaction of a halogenated benzamide precursor (e.g., 5-bromo- or 5-iodo-2-methyl-N-phenylbenzamide) with a suitable ethynylating agent.
The Sonogashira reaction is the most direct and widely employed method for coupling terminal alkynes with aryl halides. libretexts.orgwikipedia.org The reaction typically utilizes a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comacs.org The synthesis of this compound via this method would start from a 5-halo-2-methyl-N-phenylbenzamide precursor.
The generally accepted mechanism involves two interconnected catalytic cycles. acs.org The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, the amine base, and the Cu(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the active Pd(0) catalyst. acs.org
While the classic Sonogashira protocol is robust, significant advancements have been made, particularly in the development of copper-free conditions. nih.govrsc.orgresearchgate.netvander-lingen.nl The elimination of copper is advantageous as it prevents the formation of undesired alkyne homocoupling byproducts (Glaser coupling) and simplifies purification, which is particularly important in pharmaceutical synthesis. wikipedia.org These copper-free protocols often employ more sophisticated palladium catalysts or ligand systems to facilitate the reaction. libretexts.orgnih.gov
Table 1: Representative Catalytic Systems for Sonogashira Coupling
| Catalyst System | Precursor | Alkyne Source | Base | Key Features |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | 5-Iodo-2-methyl-N-phenylbenzamide | Trimethylsilylacetylene | Diisopropylamine | Classic conditions, reliable for aryl iodides. acs.org |
| Pd(OAc)₂ / P(t-Bu)₃ | 5-Bromo-2-methyl-N-phenylbenzamide | Phenylacetylene | Cs₂CO₃ | Copper-free, effective for aryl bromides. libretexts.org |
| Pd₂(dba)₃ / XPhos | 5-Chloro-2-methyl-N-phenylbenzamide | Ethynyltrimethylsilane | K₂CO₃ | Capable of activating less reactive aryl chlorides. |
| Fe-mediated system | 5-Iodo-2-methyl-N-phenylbenzamide | Terminal Alkyne | Amine | Aerobic conditions in H₂O, iron(III) chloride catalyst. nih.gov |
This table presents hypothetical applications of established Sonogashira systems to the synthesis of the target molecule or its precursors. The efficiency of each system would require experimental validation.
Beyond the Sonogashira reaction, other palladium-catalyzed methods can be envisioned for the introduction of an ethynyl group.
Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. wikipedia.orgorganic-chemistry.org To synthesize the target compound, one could react 5-bromo-2-methyl-N-phenylbenzamide with an ethynylstannane reagent, such as (tributylstannyl)acetylene. Stille reactions are known for their tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orglibretexts.org
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organic halide. organic-chemistry.orgyoutube.com This approach would involve the use of an ethynylboronate ester or a similar organoboron species. While less common than for aryl-aryl couplings, Suzuki reactions with sp-hybridized boron reagents are feasible and benefit from the low toxicity and high stability of the boron reagents. organic-chemistry.org
Direct C-H Alkynylation: A more advanced and atom-economical strategy is the direct C-H functionalization, which avoids the need for pre-halogenating the benzamide ring. acs.org Palladium-catalyzed C-H alkynylation would involve the reaction of 2-methyl-N-phenylbenzamide with a suitable alkynylating agent, such as a bromoalkyne or an ethynyl-iodonium salt. researchgate.netscispace.comsnnu.edu.cn This reaction typically requires a directing group to achieve regioselectivity at the C5 position. The amide group itself, or a more specialized directing group temporarily installed on the molecule, could fulfill this role. nih.gov
Multicomponent Reaction Approaches Towards N-Phenylbenzamide Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer a highly efficient route to complex molecules. nih.govnih.govbeilstein-journals.org
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that produces α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govrsc.org To construct a scaffold related to this compound, one could employ a component bearing the requisite ethynyl group. For instance, the reaction of 5-ethynyl-2-methylbenzaldehyde, aniline (B41778), a simple carboxylic acid, and an isocyanide would generate a complex amide structure incorporating the desired substituted aromatic ring. Alternatively, using 5-ethynyl-2-methylbenzoic acid as the acid component would directly install the core benzamide structure. The high bond-forming efficiency and convergence of MCRs make them powerful tools for rapidly building molecular diversity. chim.itbeilstein-journals.org
Recent research has demonstrated the synthesis of complex heterocyclic phosphonates and 2-amino-3,4,6-triarylpyridines through one-pot three-component reactions, some of which utilize alkynyl precursors like 2-alkynylbenzaldehydes. researchgate.netacs.org These examples underscore the feasibility of incorporating alkyne functionalities into MCRs to build complex molecular frameworks related to the target compound.
Radical Methodologies for the Stereoselective Introduction of Ethynyl Functionality
Radical reactions offer unique pathways for C-C bond formation, often proceeding under mild conditions with orthogonal reactivity compared to traditional ionic or organometallic methods. The introduction of an ethynyl group via a radical pathway is a less conventional but potentially powerful strategy.
One emerging approach involves photoredox catalysis, where visible light is used to generate radical species from stable precursors. purdue.eduorganic-chemistry.orgresearchgate.net For example, a 5-halo-2-methyl-N-phenylbenzamide could be reduced by a photocatalyst to generate an aryl radical. This highly reactive intermediate could then be trapped by a suitable ethynylating agent, such as an ethynyl sulfone or a hypervalent iodine-alkyne reagent, to form the desired C-C bond.
Another strategy involves the generation of a carbamoyl (B1232498) radical from a formamide (B127407) precursor, followed by alkynylation. A metal-free, photoinduced method has been described for the synthesis of alkynyl amides from formamides and ethynylbenziodoxolones (EBX). rsc.org While this would form an N-alkynyl amide rather than a C-alkynyl benzamide, it illustrates the principle of radical alkynylation in amide synthesis. Applying this concept to the aryl core would require the development of new radical ethynylation protocols for aromatic systems.
Optimized Amide Bond Formation Techniques for the N-Phenylbenzamide Scaffold
The final key transformation in one of the primary synthetic routes is the formation of the amide bond between 5-ethynyl-2-methylbenzoic acid and aniline. The presence of the 2-methyl group on the benzoic acid introduces steric hindrance, which can make this coupling challenging with standard methods. chimia.chrsc.org
Traditional methods involving the conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine can be effective but may not be compatible with sensitive functional groups. Modern peptide coupling reagents are often employed to facilitate amide bond formation under milder conditions. bachem.comluxembourg-bio.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.
For sterically hindered substrates, specialized protocols and reagents are often necessary. Acyl fluorides, formed in situ from the carboxylic acid, are less sterically demanding than other activated species and can be highly effective. rsc.org The use of thiuronium salts like TOTT or uronium/guanidinium salts such as HATU and COMU can also promote the coupling of hindered amino acids and may be applicable here. bachem.com The choice of solvent and base is also critical to optimize the reaction rate and minimize side reactions.
Table 2: Common Coupling Reagents for Hindered Amide Bond Formation
| Reagent(s) | Reagent Class | Activating Species | Key Features |
|---|---|---|---|
| DCC / HOBt | Carbodiimide / Additive | O-Acylisourea / Benzotriazolyl ester | Classic, cost-effective, but can cause epimerization. luxembourg-bio.com |
| HATU / DIPEA | Uronium Salt / Base | HOAt-activated ester | Highly efficient, especially for hindered couplings. |
| TFFH / Base | Halophosphonium Salt | Acyl fluoride (B91410) | Generates small, highly reactive acyl fluoride in situ. rsc.org |
| COMU / Base | Uronium Salt | Oxyma-activated ester | High efficiency, low racemization, similar to HATU. bachem.com |
This table provides a selection of modern coupling reagents that could be applied to the synthesis of this compound from its corresponding carboxylic acid and aniline precursors.
Advanced Chemical Transformations of the Ethynyl Moiety within Benzamide Frameworks
The ethynyl group in this compound is a key functional handle for a variety of synthetic manipulations. Its high electron density and the acidity of the terminal proton make it susceptible to a range of reactions, leading to the formation of diverse and intricate molecular architectures.
Cyclization Reactions of Ethynylbenzamide Precursors
The strategic positioning of the ethynyl group on the benzamide scaffold allows for its participation in various intramolecular cyclization reactions, providing efficient routes to polycyclic systems.
While direct studies on this compound are not extensively documented, research on analogous ortho-ethynylbenzamides provides significant insight into potential cyclocarbonylative Sonogashira reactions. nih.govclockss.orgnih.gov This type of reaction typically involves the palladium-catalyzed coupling of the terminal alkyne with an aryl or vinyl halide in the presence of carbon monoxide. The reaction proceeds through a cascade of coupling and carbonylation steps, ultimately leading to the formation of fused heterocyclic systems. For instance, the reaction of a 2-ethynylbenzamide (B1396099) with an iodoarene under a carbon monoxide atmosphere can yield polyfunctionalized isoindolinones. nih.govclockss.orgnih.gov The regioselectivity of such reactions can often be controlled by the choice of solvent and base. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 2-Ethynylbenzamide | Iodoarene | PdCl2(PPh3)2 | CO pressure, Solvent, Base | Polyfunctionalized isoindolinone |
This table illustrates a representative Sonogashira cyclocarbonylative reaction based on analogous systems.
The ethynyl group of this compound can participate in both nucleophilic and electrophilic cyclization reactions, depending on the reaction conditions and the nature of the attacking species.
Nucleophilic Cyclization: In the presence of a suitable internal nucleophile, the alkyne can undergo cyclization. For example, if a nucleophilic group were present on the N-phenyl ring or the methyl group at the 2-position (after functionalization), it could attack the alkyne, leading to the formation of a new ring. The regioselectivity of such cyclizations (exo-dig vs. endo-dig) is governed by Baldwin's rules and the specific reaction conditions. Research on N-alkyne-substituted pyrrole (B145914) derivatives has shown that the electronic nature of substituents on the alkyne can dictate the cyclization pathway. amazonaws.com
Electrophilic Cyclization: Conversely, the electron-rich triple bond of the ethynyl group is susceptible to attack by electrophiles. This can initiate a cyclization cascade if a tethered nucleophile is present within the molecule. For example, treatment with an electrophilic reagent could activate the alkyne towards attack by the amide oxygen or the phenyl ring, leading to the formation of various heterocyclic structures. Studies on the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines demonstrate the feasibility of such transformations to produce indole (B1671886) derivatives. nih.gov
Cascade Transformations Triggered by the Ethynyl Group
The ethynyl group is an excellent trigger for cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular structures. These transformations are highly atom-economical and can rapidly build molecular complexity. A base-mediated cascade reaction between malonate esters and acrolein, for instance, has been shown to generate complex polycyclic systems through a series of Michael additions and aldol (B89426) condensations. nih.gov While not directly involving an ethynylbenzamide, this illustrates the potential for the alkyne in this compound to initiate similar sequences. For example, a Michael addition to the activated alkyne could be the first step in a cascade leading to fused ring systems.
Selective Functional Group Interconversions of the Alkyne Unit
The terminal ethynyl group can be transformed into a variety of other functional groups, further expanding the synthetic utility of this compound. These interconversions allow for the introduction of new reactive sites and the modification of the molecule's electronic and steric properties.
Common transformations of terminal alkynes include:
Hydration: In the presence of acid and a mercury catalyst, the alkyne can be hydrated to form a methyl ketone (Markovnikov addition).
Hydroboration-Oxidation: Reaction with a borane (B79455) reagent followed by oxidation provides an aldehyde (anti-Markovnikov addition).
Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction. Complete reduction to an alkane can be achieved through catalytic hydrogenation.
Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, to form more complex alkynyl structures.
| Reagent | Product Functional Group |
| H2O, H2SO4, HgSO4 | Methyl Ketone |
| 1. BH3-THF; 2. H2O2, NaOH | Aldehyde |
| H2, Lindlar's Catalyst | cis-Alkene |
| Na, NH3 (l) | trans-Alkene |
| H2, Pd/C | Alkane |
This table summarizes common functional group interconversions of a terminal alkyne.
Reactivity of the Ethynyl Group with Various Nucleophiles and Electrophiles
The ethynyl group of this compound exhibits dual reactivity, capable of reacting with both nucleophiles and electrophiles.
Reaction with Nucleophiles: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form a metal acetylide. This acetylide is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. amazonaws.com This reactivity is fundamental to many of the coupling and addition reactions of terminal alkynes.
Reaction with Electrophiles: The electron-rich π-system of the triple bond is susceptible to attack by electrophiles. nih.gov Common electrophilic addition reactions include the addition of hydrogen halides (HX) and halogens (X2). These reactions typically proceed via a vinyl cation intermediate, and the regioselectivity follows Markovnikov's rule, with the electrophile adding to the terminal carbon. The presence of the electron-withdrawing benzamide group can influence the rate and regioselectivity of these additions.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethynyl 2 Methyl N Phenylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR spectra provide fundamental information about the types and numbers of unique nuclei in a molecule.
¹H NMR Spectroscopy : The proton (¹H) NMR spectrum is used to identify the number of chemically non-equivalent protons and their local electronic environment. For 5-Ethynyl-2-methyl-N-phenylbenzamide, the spectrum is expected to show distinct signals for the aromatic protons, the amide N-H proton, the methyl group protons, and the terminal alkyne proton. The chemical shifts are influenced by shielding and deshielding effects from nearby functional groups. pdx.edu The amide proton, for instance, typically appears as a broad singlet at a downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar benzanilide (B160483) structures and standard chemical shift increments.
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Amide (N-H) | 8.0 - 10.5 | Singlet (broad) | 1H |
| Phenyl (Ar-H) | 7.1 - 7.8 | Multiplet | 5H |
| Benzamide (B126) (Ar-H) | 7.2 - 7.6 | Multiplet | 3H |
| Ethynyl (B1212043) (C≡C-H) | 3.0 - 3.5 | Singlet | 1H |
| Methyl (CH₃) | 2.3 - 2.5 | Singlet | 3H |
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in sharp singlet signals for each unique carbon. Key signals for this compound include the amide carbonyl carbon, the aromatic carbons, the methyl carbon, and the two sp-hybridized carbons of the ethynyl group. The carbonyl carbon is characteristically found far downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of related benzamide compounds. rsc.orgrsc.org
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-N, C-C=O, C-CH₃, C-C≡C) | 120 - 140 |
| Aromatic (C-H) | 118 - 135 |
| Ethynyl (Ar-C≡C) | 80 - 90 |
| Ethynyl (H-C≡C) | 75 - 85 |
| Methyl (CH₃) | 18 - 25 |
¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the amide linkage. The chemical shift of the ¹⁵N nucleus is sensitive to hybridization and substituent effects, offering another layer of structural verification. For a secondary amide, the signal would be expected in a specific region of the ¹⁵N chemical shift range.
2D NMR techniques are essential for assembling the molecular structure by establishing correlations between nuclei. princeton.edusdsu.edu These experiments spread the NMR information across two frequency axes, resolving overlapping signals and revealing through-bond or through-space connectivities. slideshare.net
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the two aromatic rings, confirming their respective substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.edu It is invaluable for assigning the carbon signals corresponding to protonated carbons. For this molecule, the HSQC spectrum would show correlations between each aromatic proton and its carbon, as well as for the methyl and ethynyl groups.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is crucial for connecting molecular fragments and positioning non-protonated (quaternary) carbons. Key HMBC correlations for confirming the structure would include:
The N-H proton to the carbonyl carbon and carbons of the N-phenyl ring.
The methyl protons to the adjacent aromatic carbons, including the quaternary carbon at position 2.
The ethynyl proton to the two alkyne carbons and the aromatic carbon at position 5.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). princeton.edu This experiment is critical for determining the molecule's stereochemistry and preferred conformation. For example, a NOESY cross-peak between the methyl protons and the aromatic proton at position 3 would confirm their spatial closeness. Similarly, correlations involving the amide proton can help define the rotational orientation of the N-phenyl group relative to the amide plane.
The amide bond in this compound has a partial double-bond character, leading to restricted rotation and the possibility of existing as cis/trans isomers. Furthermore, rotation around the N-C(phenyl) and C(carbonyl)-C(benzamide) single bonds may also be hindered. Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study these conformational exchange processes. As the temperature is lowered, the rate of rotation may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. Conversely, as the temperature is raised, these signals may broaden and coalesce into a single time-averaged signal. Such studies could provide valuable thermodynamic data on the rotational barriers within the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, probes the quantized vibrational energy states of a molecule. It is an excellent tool for identifying the specific functional groups present in a compound based on their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "molecular fingerprint." For this compound, several key absorption bands would confirm its structure. researchgate.netnist.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound Expected wavenumber ranges are based on data from analogous amide compounds. rsc.orgnist.gov
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3300 - 3500 | Medium |
| Ethynyl (C-H) | Stretch | ~3300 | Sharp, Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Ethynyl (C≡C) | Stretch | 2100 - 2260 | Weak to Medium |
| Carbonyl (C=O) | Amide I band | 1630 - 1680 | Strong |
| Amide (N-H) | Bend (Amide II band) | 1510 - 1570 | Strong |
| Aromatic (C=C) | Ring stretch | 1450 - 1600 | Medium |
Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.
For this compound, the C≡C triple bond stretch and the symmetric breathing modes of the aromatic rings are expected to be particularly intense in the Raman spectrum.
Surface-Enhanced Raman Spectroscopy (SERS) : SERS is a highly sensitive technique that can amplify Raman signals by many orders of magnitude when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, such as silver or gold. rsc.orgbg.ac.rs This electromagnetic enhancement allows for the detection of analytes at very low concentrations. nih.gov A SERS study of this compound could provide detailed information about the molecule's orientation upon binding to the metal surface, as the enhancement effect is distance and orientation-dependent. d-nb.info
Electronic Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems
Electronic Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The structure of this compound contains several chromophores—the phenyl rings, the amide group, and the ethynyl group—which are part of an extended conjugated system. This conjugation is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.
The primary electronic transitions observed in such molecules are typically π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity (large molar absorptivity, ε). The n → π* transitions, resulting from the excitation of a non-bonding electron (from the oxygen or nitrogen atoms of the amide group) to a π* antibonding orbital, are typically of lower intensity.
For this compound, the benzoyl and aniline (B41778) moieties, linked by the amide bond, form a significant conjugated system. The presence of the ethynyl group further extends this conjugation. It is anticipated that the UV-Vis spectrum, when recorded in a suitable solvent like ethanol (B145695) or cyclohexane, would exhibit strong absorption bands in the UV region. The principal absorption maxima (λmax) can be predicted based on the electronic properties of the constituent parts of the molecule. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra of molecules with a high degree of accuracy. scielo.org.za
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |
|---|---|---|
| ~280-300 | High | π → π* |
| ~240-260 | Moderate to High | π → π* |
| ~320-340 | Low | n → π* |
Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing two critical pieces of information: the precise molecular weight, which allows for the determination of the molecular formula, and the fragmentation pattern, which offers insights into the molecule's connectivity.
For this compound (C16H13NO), the exact mass of the molecular ion can be calculated with high precision. Using HRMS techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the measured mass of the protonated molecule ([M+H]+) would be expected to be very close to the theoretical value of 236.1070 g/mol . This high accuracy allows for the unambiguous determination of the elemental composition.
The fragmentation of the molecular ion upon collision-induced dissociation (CID) in the mass spectrometer provides a roadmap of the molecule's structure. The amide bond in this compound is a likely site of initial cleavage. Plausible fragmentation pathways would involve the cleavage of the C-N amide bond, leading to the formation of characteristic fragment ions.
Key Predicted Fragmentations:
Cleavage of the amide bond: This can lead to the formation of the 5-ethynyl-2-methylbenzoyl cation and the aniline radical, or the 5-ethynyl-2-methylbenzoyl radical and the anilinium ion.
Loss of CO: A common fragmentation pathway for amides is the loss of a neutral carbon monoxide molecule.
Cleavages associated with the ethynyl group: Fragmentation involving the terminal alkyne may also be observed.
Table 2: Predicted HRMS Data and Plausible Fragment Ions for this compound
| m/z (Predicted) | Ion Formula | Plausible Structure/Origin |
|---|---|---|
| 236.1070 | [C16H14NO]+ | Protonated molecular ion ([M+H]+) |
| 143.0542 | [C10H7O]+ | 5-ethynyl-2-methylbenzoyl cation |
| 93.0573 | [C6H7N]+ | Anilinium ion |
| 208.0757 | [C15H10N]+ | Loss of CO from the molecular ion |
Note: These m/z values are theoretical and based on proposed fragmentation pathways. The relative abundances of these ions would depend on the specific conditions of the MS/MS experiment.
Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment
While this compound itself is not chiral, derivatives of this compound or its presence in a chiral environment could necessitate the use of chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.
Should a chiral center be introduced into the molecule, for instance, through substitution, ECD and VCD would be crucial for determining its absolute configuration. ECD spectroscopy probes the electronic transitions of chiral molecules, and the resulting spectrum is a plot of the difference in molar absorptivity (Δε) versus wavelength. VCD, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on the vibrational modes of the molecule.
The absolute configuration of a chiral derivative of this compound could be determined by comparing its experimental ECD and VCD spectra with those predicted computationally for the different possible stereoisomers. Quantum chemical calculations, particularly using DFT, have become a reliable method for predicting chiroptical spectra. schrodinger.comschrodinger.com A good match between the experimental and the calculated spectrum for a particular enantiomer allows for the confident assignment of its absolute configuration.
Synergistic Application of Spectroscopic and Computational Techniques for Comprehensive Structural Elucidation
The most robust approach to structural elucidation involves the synergistic use of multiple spectroscopic techniques in conjunction with computational methods. nih.gov For this compound, this integrated approach would provide a comprehensive and unambiguous confirmation of its structure.
The process would typically begin with the determination of the molecular formula by HRMS. Subsequently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (while not detailed here, it is a cornerstone of structural elucidation) would be used to establish the carbon-hydrogen framework and the connectivity of the atoms. UV-Vis spectroscopy would then provide information about the electronic structure and the extent of conjugation within the molecule.
Computational chemistry, specifically DFT, plays a pivotal role in this synergistic approach. eurjchem.com By calculating the theoretical NMR chemical shifts, UV-Vis absorption maxima, and vibrational frequencies, a direct comparison with the experimental data can be made. This comparison helps to validate the proposed structure. For instance, a strong correlation between the experimental and calculated UV-Vis spectra would lend significant support to the assigned structure. scielo.org.za
In cases of stereochemical ambiguity, the combination of experimental ECD/VCD and computationally predicted spectra is particularly powerful for assigning the absolute configuration. nih.gov This integrated strategy, combining the empirical data from a suite of spectroscopic methods with the predictive power of theoretical calculations, represents the gold standard for the structural elucidation of complex organic molecules like this compound.
Computational Chemistry and Molecular Modeling Studies of 5 Ethynyl 2 Methyl N Phenylbenzamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Conformational Analysis
Quantum mechanical calculations offer a fundamental understanding of the electronic structure and preferred spatial arrangement of 5-Ethynyl-2-methyl-N-phenylbenzamide. These methods provide a detailed picture of the molecule's intrinsic properties.
Density Functional Theory (DFT) for Ground State Geometries and Relative Energies
Density Functional Theory (DFT) has been a primary tool for investigating the ground state geometries and conformational landscapes of various molecules. nih.govarabjchem.orgespublisher.com For analogous compounds, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-31G(d,p), have been instrumental in determining optimized bond lengths, bond angles, and dihedral angles. nih.govarabjchem.orgresearchgate.net These studies reveal the most stable three-dimensional structure of the molecule by locating the minimum on the potential energy surface. The relative energies of different conformers, such as those arising from rotation around the amide bond, can also be calculated to understand the molecule's flexibility and the energy barriers between different spatial arrangements.
Ab Initio Methods for Electronic Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide valuable information about the electronic properties of molecules. researchgate.net Techniques such as Hartree-Fock (HF) and more advanced methods can be used to calculate properties like the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and electronic excitation properties. espublisher.com The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions.
Molecular Docking Investigations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.commdpi.comindexcopernicus.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.
Prediction of Binding Modes and Affinities to Biological Targets (in vitro models)
In silico molecular docking studies can predict the binding modes and estimate the binding affinities of ligands to the active sites of proteins. jbcpm.comnih.gov By using scoring functions, these simulations can rank different binding poses and provide a quantitative measure, typically in kcal/mol, of the binding strength. For example, in studies of similar heterocyclic compounds, docking has been used to identify potential biological targets by screening against a panel of proteins. jbcpm.commdpi.com The results of these simulations can guide the design of new derivatives with improved binding affinities.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)
A crucial aspect of molecular docking is the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. mdpi.com For instance, the amide group in this compound can act as both a hydrogen bond donor and acceptor, while the phenyl and ethynyl (B1212043) groups can participate in stacking and hydrophobic interactions. Detailed analysis of the docked poses reveals the specific amino acid residues involved in these interactions, providing a molecular basis for the ligand's activity. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, showing how the complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the ligand-receptor complex in a simulated physiological environment. These simulations can confirm the stability of binding modes predicted by docking and provide a more accurate estimation of binding free energies. The dynamic trajectory can also reveal the role of water molecules in mediating ligand-protein interactions and highlight allosteric effects.
Assessment of Complex Stability and Conformational Fluctuations
The stability of this compound, both as an isolated molecule and in complex with other molecules (e.g., proteins or metal ions), can be rigorously assessed using computational methods. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are often employed to determine the optimized geometry and electronic structure of the molecule. These calculations can predict the stability of different conformers, which arise from the rotation around single bonds, such as the amide C-N bond and the bonds connecting the phenyl rings to the central amide group.
Conformational fluctuations are typically studied using Molecular Dynamics (MD) simulations. fu-berlin.de MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility. For a molecule like this compound, key dihedral angles would be monitored to understand the rotational barriers and preferred orientations of the phenyl and benzamide (B126) rings. The presence of the methyl group at the 2-position of the benzamide ring likely introduces steric hindrance that could significantly influence the preferred conformation compared to the unsubstituted N-phenylbenzamide backbone.
Table 1: Representative Torsional Angle Preferences in Benzamide Derivatives This table illustrates typical conformational preferences observed in related benzamide structures. The actual values for this compound would require specific calculations.
| Torsional Angle (Atoms) | Description | Typical Preferred Orientation | Computational Method |
|---|---|---|---|
| O=C-N-C(phenyl) | Amide Bond Rotation | Typically trans, but can be influenced by N-substituents | DFT, MD |
| C(ring)-C=O-N | Benzamide Ring Orientation | Often twisted due to steric hindrance | DFT, MD |
| C-N-C(ring)-C(ring) | Phenyl Ring Orientation | Variable, influenced by substituents and electronic effects | DFT, MD |
Analysis of Solvent Effects and Water-Mediated Interactions
The solvent environment can have a profound impact on the stability, conformation, and reactivity of a molecule. Computational models can account for these effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for estimating solvation free energies.
Explicit solvent models, typically used in MD simulations, surround the molecule with a large number of individual solvent molecules (e.g., water). nih.gov This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonds. For this compound, the amide group's oxygen and hydrogen atoms are potential sites for hydrogen bonding with protic solvents like water. Water molecules can also form bridges between the ligand and a target protein, which can be critical for binding affinity. nih.govacs.org Understanding these water-mediated interactions is crucial in drug design, as displacing or incorporating these water molecules can be a key strategy for lead optimization. cresset-group.com
In Silico Screening and Virtual Ligand Design Based on the Benzamide Scaffold
The benzamide scaffold is a common feature in many biologically active compounds. nih.govmdpi.com In silico techniques like virtual screening are instrumental in identifying new drug candidates based on this scaffold. nih.gov A library of compounds, potentially including derivatives of this compound, can be computationally docked into the binding site of a target protein. mdpi.com These docking programs predict the binding pose and estimate the binding affinity, allowing for the rapid screening of thousands to millions of molecules.
Furthermore, the structure of this compound can serve as a template for virtual ligand design. By understanding the structure-activity relationships (SAR) of a series of benzamide derivatives through techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), new molecules with improved properties can be designed. mdpi.com For example, the ethynyl group on the benzamide ring could be explored for its potential to form specific interactions (e.g., with metal ions in a metalloproteinase) or to modulate the electronic properties of the molecule. The methyl and phenyl groups can also be systematically modified to optimize binding affinity and selectivity.
Table 2: Common Computational Techniques in Benzamide-Based Drug Design
| Technique | Purpose | Typical Application for Benzamide Scaffolds |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity | Screening libraries of benzamide derivatives against a target protein nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D properties to biological activity | Guide the design of new derivatives with enhanced potency mdpi.com |
| Pharmacophore Modeling | Identify essential features for binding | Virtual screening and scaffold hopping |
| Molecular Dynamics (MD) | Assess complex stability and dynamics | Verify the stability of predicted binding poses nih.gov |
Computational Exploration of Molecular Rectification Properties
The N-phenylbenzamide (NPBA) backbone has been identified as a promising candidate for molecular rectifiers, which are single molecules that function as diodes. acs.orgosti.gov Computational screening, often using DFT combined with non-equilibrium Green's function (NEGF) formalism, has been pivotal in predicting the current-voltage (I-V) characteristics of NPBA derivatives. batistalab.com
Rectification in these molecules often arises from an asymmetric electronic structure, particularly the asymmetric distribution of the highest occupied molecular orbital (HOMO) or the lowest unoccupied molecular orbital (LUMO). batistalab.comresearchgate.net The introduction of electron-donating or electron-withdrawing groups at specific positions on the phenyl or benzamide rings can tune these frontier orbitals and, consequently, the rectification ratio. acs.orgresearchgate.netrsc.org
For this compound, the ethynyl group is electron-withdrawing, while the methyl group is weakly electron-donating. Their specific placement would influence the asymmetry of the molecule's frontier orbitals. Computational modeling could predict how these substitutions affect the alignment of the molecular orbitals with the Fermi level of the electrodes in a molecular junction, thereby predicting its potential as a molecular rectifier. rsc.org
Table 3: Factors Influencing Molecular Rectification in N-Phenylbenzamide Derivatives Based on general findings for the NPBA scaffold.
| Factor | Influence on Rectification | Computational Insight |
|---|---|---|
| Asymmetric Substitution | Creates an asymmetric distribution of frontier molecular orbitals (e.g., HOMO) researchgate.net | DFT calculations of orbital shapes and energies |
| Substituent Electronic Nature | Electron-donating groups can raise the HOMO energy level closer to the electrode Fermi level, enhancing rectification batistalab.com | Calculation of HOMO/LUMO energies |
| Molecular Conformation | The twist angle between the aromatic rings affects π-conjugation and conductance | Geometric optimization and conformational analysis |
| Molecule-Electrode Coupling | The nature of the anchoring groups to the electrodes affects charge transport | DFT-NEGF transport calculations batistalab.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Ethynyl 2 Methyl N Phenylbenzamide
Systematic Modification and Functionalization of the 5-Ethynyl-2-methyl-N-phenylbenzamide Structure
The fundamental framework of this compound offers several key regions for chemical modification: the phenyl ring of the benzamide (B126), the ethynyl (B1212043) group, and the N-phenyl moiety.
The phenyl ring of the benzamide core is a prime target for substitution to probe its interaction with biological targets. The nature and position of substituents can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and efficacy.
Research on various benzamide derivatives has shown that introducing electron-withdrawing or electron-donating groups can modulate biological activity. For instance, in a series of N-phenylbenzamide derivatives, the introduction of electron-withdrawing groups like chlorine and bromine at the para position of the benzene (B151609) ring B was found to increase anti-EV71 activity. nih.gov Similarly, studies on other benzamide analogs have indicated that electron-withdrawing groups are generally beneficial for inhibitory activity. mdpi.com
Conversely, other studies have suggested that strong electron-donating groups attached to the benzene ring, coupled with average lipophilicity, are important features for potent antisickling activity in benzoic acid derivatives. The position of the substituent is also crucial. For example, in a series of 2-phenoxybenzamides, a para-substituted analogue showed the highest antiplasmodial activity and selectivity. mdpi.com
These findings suggest that a systematic exploration of substitutions on the phenyl ring of this compound could yield analogs with enhanced activity. The table below illustrates hypothetical modifications and their potential impact based on general SAR principles for benzamides.
Table 1: Hypothetical Impact of Phenyl Ring Substitutions on the Biological Activity of this compound Analogs
| Substituent (Position) | Electronic Effect | Potential Impact on Activity (Hypothetical) |
| 4-Chloro | Electron-withdrawing | Potentially increased activity |
| 4-Nitro | Strong electron-withdrawing | May enhance activity, but could also increase toxicity |
| 4-Methoxy | Electron-donating | Could either increase or decrease activity depending on the target |
| 4-Methyl | Weak electron-donating | May lead to a modest change in activity |
| 3,4-Dichloro | Strong electron-withdrawing | Potentially significant increase in activity |
The ethynyl group is a relatively uncommon but significant functional group that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. Its linear geometry and electronic properties make it a valuable component for probing binding pockets.
Modifications to the ethynyl group could involve altering its terminal substituent or replacing the entire group with other functionalities. For example, replacing the terminal hydrogen with small alkyl groups, halogens, or a phenyl ring could explore the steric and electronic requirements of the binding site.
Studies on N-phenylbenzamide derivatives have demonstrated that the N-phenyl group is often essential for activity. nih.gov For instance, replacing the benzene ring with a cyclohexyl group resulted in a loss of anti-EV71 activity. nih.gov The electronic nature of substituents on the N-phenyl ring can also be pivotal. In a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, the introduction of a fluorine atom on the N-phenyl group led to a two-fold increase in binding affinity at the µ opioid receptor. nih.gov
The position of the substituent on the N-phenyl ring is also a key factor. In a study of 2-phenoxybenzamides, a para-substituted N-Boc piperazinyl derivative exhibited the highest antiplasmodial activity and selectivity. mdpi.com
Table 2: Hypothetical Impact of N-Phenyl Moiety Substitutions on the in vitro Activity of this compound Analogs
| Substituent (Position) | Electronic Effect | Potential Impact on Activity (Hypothetical) |
| 4-Fluoro | Electron-withdrawing | Potentially increased binding affinity |
| 3-Trifluoromethyl | Strong electron-withdrawing | May significantly enhance activity |
| 2-Methoxy | Electron-donating | Could lead to decreased activity |
| 4-Hydroxy | Electron-donating | May either increase or decrease activity, can act as H-bond donor |
| Unsubstituted | Neutral | Baseline activity |
While this compound itself is achiral, the introduction of chiral centers through substitution could lead to stereoisomers with different biological activities. For instance, if a substituent introduced on the N-phenyl ring or the benzamide core creates a chiral center, the resulting enantiomers or diastereomers could exhibit different binding affinities and efficacies. This is a common phenomenon in drug action, where one stereoisomer is often significantly more active than the other(s). Therefore, if chiral analogs are synthesized, their separation and individual biological evaluation would be crucial.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. archivepp.com
For a series of this compound analogs, a QSAR study would typically involve:
Data Set Generation: Synthesizing and determining the in vitro biological activity of a diverse set of analogs.
Descriptor Calculation: Calculating various molecular descriptors for each analog, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), hydrophobic (e.g., logP), and topological descriptors.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation relating the descriptors to the biological activity. wu.ac.th
Model Validation: Assessing the statistical significance and predictive power of the developed model using techniques like cross-validation. nih.gov
Successful QSAR models for other benzamide series have been developed. For example, a QSAR study on substituted benzamides with antimicrobial activity showed that the activity could be modeled using topological descriptors and molecular connectivity indices. nih.gov Another study on aminophenyl benzamide derivatives as histone deacetylase inhibitors suggested that hydrophobic character is crucial for their inhibitory activity. researchgate.net
Rational Design Strategies Derived from SAR Findings for Enhanced Activity
The insights gained from SAR and QSAR studies provide a foundation for the rational design of new analogs with improved properties. nih.gov Key strategies that could be employed for this compound include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. For instance, the ethynyl group could be replaced with a cyano or a small heterocyclic ring.
Fragment-Based Scaffolding: Combining favorable structural motifs identified from SAR studies into a single molecule. For example, if a 4-chloro substitution on the benzamide ring and a 3-trifluoromethyl substitution on the N-phenyl ring both lead to increased activity, a new analog incorporating both features could be synthesized.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogs of this compound might bind. This allows for the design of new molecules with improved complementarity to the binding site.
By systematically applying these principles, researchers can navigate the chemical space around this compound to develop new compounds with optimized biological activity.
Investigation of Biological Interactions and Mechanisms of Action in Vitro
Biological Target Identification and Validation (in vitro)
For the compound 5-Ethynyl-2-methyl-N-phenylbenzamide, a comprehensive review of scientific databases and literature was conducted to identify and validate its in vitro biological targets. The focus of this investigation was on its potential to modulate the activity of several key enzyme systems.
Enzyme Inhibition Profiling (in vitro)
Enzyme inhibition profiling is a common method to screen compounds for their potential to interfere with specific enzymatic pathways. The following subsections summarize the available data on the inhibitory activity of this compound against a panel of selected enzymes.
Kinase Inhibition Assays (e.g., ABL1 kinase, PARP1, General Tyrosine Kinases)
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases. A search of the scientific literature did not yield any studies that have specifically investigated the inhibitory activity of this compound against ABL1 kinase, Poly (ADP-ribose) polymerase 1 (PARP1), or other general tyrosine kinases in vitro.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | Assay Type | IC50 Value |
|---|---|---|
| ABL1 kinase | Data not available | Data not available |
| PARP1 | Data not available | Data not available |
| General Tyrosine Kinases | Data not available | Data not available |
IC50: The half maximal inhibitory concentration.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. There are published studies on the cholinesterase inhibitory activity of various N-phenylbenzamide derivatives. nih.govmdpi.com However, no specific in vitro data for the inhibitory effect of this compound on either Acetylcholinesterase or Butyrylcholinesterase has been found in the available literature.
Table 2: In Vitro Cholinesterase Inhibition by this compound
| Enzyme | Source | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Data not available | Data not available |
| Butyrylcholinesterase | Data not available | Data not available |
IC50: The half maximal inhibitory concentration.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is an essential enzyme for the synthesis of nucleic acids and amino acids. nih.gov Its inhibition can disrupt cell proliferation. nih.gov While benzamide (B126) derivatives have been explored as potential DHFR inhibitors, a review of the scientific literature revealed no in vitro studies that have assessed the inhibitory activity of this compound against Dihydrofolate Reductase. mdpi.com
Table 3: In Vitro Dihydrofolate Reductase (DHFR) Inhibition by this compound
| Enzyme | Assay Type | IC50 Value |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Data not available | Data not available |
IC50: The half maximal inhibitory concentration.
Soluble Epoxide Hydrolase (sEH) Modulation
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is being investigated for various therapeutic applications. nih.gov Although various amide and urea-based compounds have been identified as sEH inhibitors, there is no specific in vitro data available in the scientific literature regarding the modulation of soluble epoxide hydrolase activity by this compound. nih.gov
Table 4: In Vitro Soluble Epoxide Hydrolase (sEH) Modulation by this compound
| Enzyme | Assay Type | IC50 Value |
|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | Data not available | Data not available |
IC50: The half maximal inhibitory concentration.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. doi.org Inhibition of tyrosinase is a strategy for the development of skin-lightening agents. doi.org While substituted N-benzylbenzamide compounds have been investigated for their tyrosinase inhibitory activity, no specific in vitro studies on the tyrosinase inhibition by this compound were found in the reviewed literature. doi.org
Table 5: In Vitro Tyrosinase Inhibition by this compound
| Enzyme | Source | IC50 Value |
|---|---|---|
| Tyrosinase | Data not available | Data not available |
IC50: The half maximal inhibitory concentration.
Receptor Binding and Modulation Assays (in vitro)
Receptor binding assays are a standard method to evaluate the affinity of a compound for a specific receptor. These assays are critical in determining whether a compound can bind to a target and potentially modulate its function.
Sodium Taurocholate Cotransporting Polypeptide (NTCP) Inhibition
The Sodium Taurocholate Cotransporting Polypeptide (NTCP) is a transporter protein primarily found in the liver that is responsible for the uptake of bile acids from the blood. It is also the cellular entry receptor for the hepatitis B and D viruses. No studies have been conducted to determine if this compound can inhibit the function of NTCP.
Elucidation of Molecular Mechanisms of Action (in vitro)
Understanding the molecular mechanism of action of a compound involves more detailed in vitro studies that go beyond simple binding assays. These can include functional assays, cellular assays, and various biochemical techniques to elucidate how a compound exerts its effects after binding to its target. For this compound, the absence of initial binding and activity data means that no subsequent studies on its molecular mechanism of action have been reported.
Despite a comprehensive search of available scientific literature, no specific information was found regarding the biological interactions, mechanisms of action, or utility as a chemical probe for the compound This compound .
The investigation sought to detail the following aspects of the compound:
In vitro Biological Interactions and Mechanisms of Action:
Competitive binding studies at the molecular level.
Modulation of cellular pathways, such as apoptosis induction or DNA replication interference.
Analysis of its protein-ligand interaction dynamics.
Chemical Proteomics Approaches for Target Discovery:
Its application in Activity-Based Protein Profiling (ABPP).
Its use in compound-centric chemical proteomics for target identification.
Utility as a Chemical Biology Probe:
Its potential use as a tool in chemical biology, for example, as a handle for "click chemistry."
The absence of research data across these specified areas indicates that this compound has not been characterized in the public scientific domain for these purposes. Therefore, the requested detailed article cannot be generated.
Future Research on this compound Remains Largely Uncharted
Comprehensive searches of publicly available scientific literature and chemical databases reveal a significant lack of specific research focused on the compound this compound. While the broader class of benzamides and N-phenylbenzamides has been a subject of scientific inquiry, particularly in medicinal chemistry and materials science, this specific molecule with its ethynyl (B1212043) and methyl substitutions appears to be a novel or under-investigated entity. Consequently, the future directions and emerging research avenues for this compound are at present hypothetical and based on the potential applications of its structural motifs.
There is currently no available information regarding novel or sustainable synthetic methodologies specifically developed for this compound. General synthetic routes for N-phenylbenzamides typically involve the acylation of aniline (B41778) with a corresponding benzoyl chloride. In this case, the synthesis would likely proceed from 5-ethynyl-2-methylbenzoic acid, which would first need to be synthesized and then converted to its acyl chloride before reaction with aniline. The development of more sustainable methods could involve catalytic approaches that avoid the use of stoichiometric activating agents and hazardous solvents.
Similarly, no computational studies, such as molecular docking or molecular dynamics simulations, have been published for this compound. Such studies are crucial for the rational design of new molecules with desired properties and for predicting their interactions with biological targets. The ethynyl group, in particular, can act as a versatile chemical handle and a key interaction moiety, making computational analysis a valuable future step.
The exploration of the polypharmacology and multi-targeting potential of this compound in in vitro models has not been reported. Many benzamide derivatives are known to interact with a variety of biological targets, and the specific substitution pattern of this compound could lead to a unique pharmacological profile. Future in vitro studies would be necessary to determine if it possesses any interesting biological activity.
Furthermore, there is no evidence of the application of omics technologies, such as genomics, transcriptomics, proteomics, or metabolomics, to investigate the systems-level biological interactions of this compound. These powerful techniques are used to understand the broader biological impact of a compound, but their application is contingent on initial findings of biological activity.
Finally, the potential of using this compound to expand the chemical biology toolkit with ethynylbenzamide-based probes is yet to be explored. The ethynyl group is a bioorthogonal handle that can be used for "click" chemistry, allowing for the labeling and tracking of molecules in biological systems. This makes ethynyl-containing compounds like this one potential candidates for the development of chemical probes to study biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
